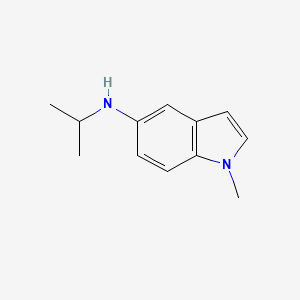

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-methyl-N-propan-2-ylindol-5-amine |

InChI |

InChI=1S/C12H16N2/c1-9(2)13-11-4-5-12-10(8-11)6-7-14(12)3/h4-9,13H,1-3H3 |

InChI Key |

PWSSTRHMHUQKGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)N(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl N Propan 2 Yl 1h Indol 5 Amine and Analogues

Established Synthetic Pathways for Indole (B1671886) Core Formation

The construction of the indole ring system is a well-developed field in organic chemistry, with several named reactions providing reliable routes to this important heterocycle. These methods offer different strategic advantages depending on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is one of the oldest and most versatile methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgminia.edu.eg

The mechanism proceeds through several key steps:

Formation of the arylhydrazone from an arylhydrazine and a carbonyl compound. wikipedia.org

Tautomerization of the hydrazone to its enamine form. wikipedia.org

A d-nb.infod-nb.info-sigmatropic rearrangement (a Claisen-type rearrangement) of the protonated enamine, which breaks the N-N bond and forms a new C-C bond. wikipedia.orgnih.gov

Rearomatization of the benzene (B151609) ring. byjus.com

Intramolecular cyclization via nucleophilic attack of the amino group onto an imine, forming an aminal intermediate. byjus.com

Elimination of ammonia (B1221849) to yield the final aromatic indole. wikipedia.orgnih.gov

For the synthesis of a 5-aminoindole (B14826) analogue, the corresponding 4-aminophenylhydrazine would be the logical starting material. To obtain the N1-methyl substitution found in the target compound, N-methyl-N-phenylhydrazine derivatives can be used, or N-alkylation can be performed post-indolization. Modern variants have streamlined this process, for example, through one-pot, three-component protocols that combine Fischer indolization with subsequent N-alkylation, offering a rapid and efficient route to 1,2,3-trisubstituted indoles. wikipedia.org

| Catalyst Type | Common Examples | Typical Conditions |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid | Heating in solvent |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Heating in solvent |

This table summarizes common acid catalysts used in the Fischer Indole Synthesis. wikipedia.orgnih.gov

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This method is highly versatile, tolerating a wide range of functional groups on both coupling partners. N-methyl, N-acetyl, and N-tosyl derivatives of o-iodoanilines are often used to achieve good to excellent yields. wikipedia.org

The catalytic cycle is generally understood to involve: wikipedia.org

Reduction of a Pd(II) precatalyst to Pd(0).

Oxidative addition of the o-iodoaniline to the Pd(0) center.

Coordination of the alkyne to the resulting arylpalladium(II) complex.

Regioselective migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the newly formed vinylpalladium species, displacing the halide and forming a six-membered palladacycle.

Reductive elimination to release the indole product and regenerate the Pd(0) catalyst.

When using unsymmetrical alkynes, the reaction exhibits significant regioselectivity, typically placing the more sterically bulky group of the alkyne at the C2 position of the indole. ub.edu This selectivity is driven by steric interactions during the migratory insertion step. wikipedia.org This method is particularly useful for synthesizing analogues with substitution at the 2 and 3 positions of the indole ring.

| Component | Examples / Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Typically 1-5 mol% loading. |

| Aniline Substrate | o-Iodoanilines, o-Bromoanilines (with specific ligands) | N-substituted anilines are well-tolerated. wikipedia.org |

| Alkyne Substrate | Alkyl, aryl, alkenyl, hydroxyl, and silyl-substituted alkynes | 2-5 equivalents are typically used. wikipedia.org |

| Base | K₂CO₃, NaOAc, KOAc | Excess base is required. |

| Additive | LiCl or n-Bu₄NCl | Often crucial for good yields and reproducibility. wikipedia.orgub.edu |

This table outlines the typical components and conditions for the Larock Indole Synthesis.

Reissert Indole Synthesis

The Reissert indole synthesis is a classic method that constructs the indole ring from an o-nitrotoluene and diethyl oxalate (B1200264). minia.edu.eg While not ideal for producing indoles unsubstituted at the C2/C3 positions like the parent core of the target compound, it is a foundational pathway in indole chemistry.

The synthesis proceeds in two main stages: wikipedia.org

Condensation: The o-nitrotoluene is deprotonated at the methyl group using a strong base, such as potassium ethoxide. The resulting carbanion attacks diethyl oxalate in a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate.

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is reduced to an amine, typically using zinc in acetic acid or other reducing agents like ferrous sulfate. The newly formed amino group then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone. The resulting indole-2-carboxylic acid can be subsequently decarboxylated by heating to yield the parent indole.

This method is particularly useful for accessing indole-2-carboxylic acids, which can serve as versatile intermediates for further functionalization.

Bischler–Napieralski Reaction

The Bischler–Napieralski reaction is primarily known as a method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. nrochemistry.comjk-sci.com Its application to indole synthesis is less direct but highly relevant in the context of tryptamine (B22526) chemistry.

When applied to N-acyltryptamines, the reaction can be "interrupted" before the typical Pictet-Spengler type product is formed. The reaction is initiated by activation of the amide carbonyl, leading to an electrophilic nitrilium ion or a related species. nih.gov Instead of cyclizing into the benzene ring (as in isoquinoline (B145761) synthesis), the electrophile is attacked by the electron-rich C3 position of the indole nucleus. This leads to the formation of a spiroindoleninium intermediate. nih.gov This intermediate can be trapped by nucleophiles or undergo rearrangements, providing access to complex spirocyclic pyrrolidinoindolines, which are core structures in many indole alkaloids. nih.govresearchgate.net While not a direct synthesis of a simple indole, this methodology constructs a complex framework based on the indole core.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient and popular method for preparing indoles, particularly those unsubstituted at the C2 and C3 positions. wikipedia.org This makes it an excellent strategic choice for synthesizing the core of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. The synthesis begins with an o-nitrotoluene.

The two-step sequence involves: wikipedia.orgresearchgate.net

Enamine Formation: The o-nitrotoluene is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466). The acidic methyl group of the nitrotoluene reacts to form a β-dimethylamino-o-nitrostyrene (an enamine). These enamine intermediates are often intensely colored due to extended conjugation.

Reductive Cyclization: The enamine intermediate is then subjected to reduction. The nitro group is reduced to an amine, which is followed by intramolecular cyclization and elimination of the dialkylamine (e.g., dimethylamine (B145610) or pyrrolidine) to generate the aromatic indole ring.

A variety of reducing agents can be employed for the second step, allowing for broad functional group compatibility. The synthesis of a 5-aminoindole precursor via this method would logically start from 2,4-dinitrotoluene (B133949) or a suitably protected 4-amino-2-nitrotoluene. Subsequent N-methylation would yield the desired N1-substituted indole core. d-nb.info

| Reaction Step | Reagents | Purpose |

| Enamine Formation | o-Nitrotoluene, DMF-DMA, Pyrrolidine | Forms the key β-amino-o-nitrostyyrene intermediate. wikipedia.org |

| Reductive Cyclization | Raney Nickel/H₂ or Hydrazine, Pd/C with H₂, SnCl₂, NaBH₄, Iron/Acetic Acid | Reduces the nitro group and induces cyclization to form the indole. wikipedia.orgresearchgate.net |

This table shows the key reagents for the two main stages of the Leimgruber-Batcho Indole Synthesis.

A common route to the direct precursor of the title compound involves the N-methylation of 5-nitroindole (B16589), followed by reduction. The initial 5-nitroindole can be prepared via nitration of indole or synthesized through methods like the Leimgruber-Batcho starting from 4-methyl-3-nitroaniline.

Other Relevant Indole Cyclization Methods

Beyond the classical named reactions, several other methods are crucial for modern indole synthesis.

Cadogan–Sundberg Indole Synthesis: This reaction involves the reductive cyclization of o-nitrostyrenes to indoles, typically using trivalent phosphorus reagents like triethyl phosphite. wikipedia.orgsynarchive.com The mechanism involves deoxygenation of the nitro group to a nitrene or nitroso species, which then cyclizes onto the adjacent alkene, ultimately forming the indole ring after further deoxygenation. wikipedia.org This method is valuable for preparing indoles with various substitution patterns, depending on the structure of the starting o-nitrostyrene.

Transition Metal-Catalyzed Syntheses: Modern organic synthesis has seen a surge in the use of transition metals to construct heterocyclic rings. Numerous methods for indole synthesis have been developed using catalysts based on palladium, copper, rhodium, iron, and cobalt. mdpi.com These reactions often proceed via C-H activation, cross-coupling, or cyclization of appropriately functionalized anilines. For example, palladium-catalyzed reactions can couple o-haloanilines with alkynes (Larock synthesis) or ketones. Rhodium and cobalt catalysts can facilitate the cyclization of N-arylhydrazines with alkynes. mdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance, providing powerful alternatives to classical syntheses.

Amination and Alkylation Strategies for N-(propan-2-yl)-1H-indol-5-amine Moiety Construction

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of an amine group at the 5-position of the indole ring is a critical step. A common strategy begins with a precursor such as 5-nitro-1H-indole. The synthesis of the key intermediate, 1-methyl-1H-indol-5-amine, can be achieved from this starting material. d-nb.info The process involves the reduction of the nitro group to an amine, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. d-nb.info

Alternatively, nucleophilic aromatic substitution can be employed on a 5-haloindole derivative, where a halogen atom is displaced by an amine or an amine equivalent, although this can be challenging on electron-rich indole systems without appropriate activation. More advanced methods may involve coupling reactions catalyzed by transition metals. In many synthetic routes, the amine functionality is established from a nitro precursor due to the commercial availability and reactivity of nitroindoles. d-nb.info For instance, the synthesis of 1-methyl-5-aminoindole has been reported via the Pd/C-catalyzed hydrogenation of a 5-nitroindole derivative. d-nb.info

Reductive Amination Protocols for Isopropyl Amine Formation

Reductive amination, also known as reductive alkylation, is a highly effective method for forming the N-isopropyl group on the 5-aminoindole intermediate. wikipedia.orgorganic-chemistry.org This reaction converts a primary amine into a secondary amine via an intermediate imine. wikipedia.org The process involves the reaction of the primary amine (e.g., 1-methyl-1H-indol-5-amine) with a carbonyl compound, in this case, acetone, to form an imine in situ. This imine is then reduced without being isolated to yield the desired N-isopropyl amine. wikipedia.orgyoutube.com

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine intermediate without affecting the initial carbonyl compound. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, weakly acidic pH | Highly selective for imines over ketones/aldehydes. youtube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) | Mild and effective; does not require pH control. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | Can be used for a wide range of substrates. |

This one-pot procedure is highly efficient and is a cornerstone of amine synthesis in modern organic chemistry. wikipedia.orgorganic-chemistry.org

Selective N-Alkylation of the Indole Nitrogen (N1-methylation)

The final structural feature of the target molecule is the methyl group on the indole nitrogen (N1). The N-alkylation of indoles must be carefully controlled, as alkylation can also occur at the C3 position. organic-chemistry.org However, N1-alkylation is generally favored under basic conditions.

The timing of this step is strategically important. To avoid competitive alkylation of the C5-amine, the N1-methylation is often performed early in the synthetic sequence, for example, on the 5-nitro-1H-indole precursor. d-nb.info This involves treating the N-H indole with a methylating agent in the presence of a base. The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that then reacts with the methylating agent.

Table 2: Reagents for N1-Methylation of Indoles

| Methylating Agent | Base | Solvent |

|---|---|---|

| Methyl iodide (CH₃I) | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetone |

By methylating the 5-nitroindole first, subsequent reduction of the nitro group and reductive amination can proceed without interference, leading cleanly to the desired this compound.

Green Chemistry Approaches in the Synthesis of Indole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles to reduce environmental impact. tandfonline.com These approaches focus on increasing reaction efficiency, minimizing waste, and using less hazardous materials. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the synthesis of indole derivatives. tandfonline.comnih.gov Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.com

Numerous classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, have been adapted to microwave conditions. nih.gov For example, a solvent-free Bischler indole synthesis can be achieved by irradiating a solid-state mixture of anilines and phenacyl bromides, yielding 2-arylindoles in good yields in under a minute. organic-chemistry.org This method is environmentally friendly as it avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bischler Synthesis | Several hours | 45-60 seconds | Significant | organic-chemistry.org |

| Fischer Indole Synthesis | 1-10 hours | 2-15 minutes | Often higher | nih.gov |

The efficiency of microwave-assisted synthesis makes it an invaluable tool in medicinal chemistry for the rapid generation of compound libraries. tandfonline.comnih.gov

Water-Mediated and Solvent-Free Methodologies

The use of water as a reaction solvent is a key goal of green chemistry due to its low cost, non-flammability, and environmental benignity. researchgate.net While organic substrates are often poorly soluble in water, various techniques have been developed to facilitate indole synthesis in aqueous media. These include the use of surfactants to create micelles that act as nanoreactors or employing water-miscible co-solvents. researchgate.netmdpi.com

Several transition-metal-catalyzed reactions for indole synthesis have been successfully performed in water. mdpi.com For instance, the cycloisomerization of 2-alkynylaniline derivatives to form indoles can be achieved by microwave heating in water without any added catalyst, acid, or base. researchgate.net Similarly, palladium-catalyzed cyclizations have been developed in aqueous micellar environments. mdpi.com

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. organic-chemistry.org As seen in the microwave-assisted Bischler synthesis, reacting neat solids can eliminate the need for solvents entirely, simplifying workup procedures and reducing volatile organic compound (VOC) emissions. organic-chemistry.org These methodologies contribute to making the synthesis of indole derivatives more sustainable and environmentally responsible. tandfonline.com

Application of Ionic Liquids and Nanocatalysts

Modern synthetic chemistry increasingly focuses on "green" methodologies that improve efficiency, reduce waste, and utilize reusable catalysts. researchgate.net In the synthesis of indole derivatives, including analogues of this compound, ionic liquids (ILs) and nanocatalysts have emerged as powerful tools. researchgate.netbenthamdirect.com

Ionic Liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts, offering benefits such as thermal stability, low vapor pressure, and high reusability. benthamdirect.comresearchgate.net In indole synthesis, Brønsted acidic ILs have been effectively used to catalyze classic reactions like the Fischer indole synthesis. researchgate.netrsc.org For example, sulfonic-acid-functionalized imidazolium (B1220033) salts can act as efficient, reusable catalysts for producing various indole derivatives in high yields, often under solvent-free conditions or in aqueous media. ijiset.comcdnsciencepub.comrsc.org The use of ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) or choline (B1196258) chloride·2ZnCl₂ has been shown to facilitate high yields and, in some cases, high selectivity. researchgate.netrsc.org Alkylation of the indole nucleus, a key step for introducing substituents like the 1-methyl group, can also be accelerated in ionic liquids, which can enhance reaction rates compared to conventional organic solvents. researchgate.net This approach minimizes the need for volatile organic solvents, aligning with the principles of green chemistry. ijiset.com

Nanocatalysts offer distinct advantages due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity and selectivity. researchgate.net Various nanocatalysts have been developed for the synthesis of the indole core and its derivatives. These catalysts are often recoverable (e.g., magnetic nanoparticles) and can be reused multiple times without a significant loss of activity, making the process more economical and sustainable. cdnsciencepub.com

For a compound like this compound, a synthetic strategy could involve a Fischer indole synthesis using a nanocatalyst or an acidic IL to form a 5-aminoindole precursor, followed by N-methylation and N-isopropylation.

Table 1: Nanocatalysts in the Synthesis of Indole Derivatives

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Sulfonic-acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) | Michael addition | High efficiency, easy separation using an external magnet, reusability. | researchgate.net |

| Copper nanoparticles | C-N cross-coupling | Efficient for N-arylation of indoles, reusable. | researchgate.net |

| Palladium nanoparticles | Heck and Suzuki couplings | High catalytic activity for C-C bond formation to functionalize the indole ring. | organic-chemistry.org |

| Gold nanoparticles | Cyclization reactions | Catalyzes intramolecular cyclizations to form substituted indoles under mild conditions. | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Several MCRs have been adapted for the synthesis of highly substituted indoles. organic-chemistry.orgnih.govresearchgate.net

While a direct MCR for this compound is not explicitly documented, a plausible strategy could be designed based on established indole MCRs. For instance, a three-component reaction involving a substituted aniline, an aldehyde, and a third component could be envisioned to construct the indole core with the necessary functionalities in place or in a form that is easily converted to the target structure. The Ugi-tetrazole reaction, for example, combines an aniline, aldehyde, isocyanide, and azide (B81097) to produce intermediates that can undergo subsequent acid-catalyzed cyclization to form substituted indoles. nih.gov Other strategies involve the one-pot condensation of indoles, aldehydes, and various nucleophiles to create diverse 3-substituted indoles. tandfonline.comchapman.edu

These reactions are often catalyzed by Lewis acids, Brønsted acids, or even acidic ionic liquids, combining the benefits of MCRs with green catalyst systems. ijiset.comchapman.edu The development of an MCR strategy for analogues of this compound would offer a significant advantage by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. tandfonline.com

Table 2: Multicomponent Reactions for Indole Synthesis

| Reaction Name | Components | Product Type | Reference |

|---|---|---|---|

| Ugi-Based Indole Synthesis | Aniline, aldehyde, isocyanide, second acid (e.g., HN₃) | Highly substituted 2-aminoindoles or related structures | nih.gov |

| Palladium-Catalyzed Three-Component Synthesis | ortho-dihaloarene, amine, alkyne | Regioisomeric substituted indoles | organic-chemistry.org |

| One-pot Three-Component Synthesis of 3-Substituted Indoles | Indole, aldehyde, N-methylaniline | 3-((aryl)(phenylamino)methyl)-1H-indoles | chapman.edu |

| MCR for 3-Pyranyl Indoles | 3-cyano acetyl indole, aromatic aldehyde, malononitrile | Indole-annulated pyran derivatives | ijiset.com |

Stereoselective Synthesis Considerations for Chiral Centers

The parent compound, this compound, is achiral. However, the synthesis of its analogues where chirality is introduced—for example, by substitution on the indole ring or modification of the N-alkyl group—requires stereoselective methods to control the three-dimensional arrangement of atoms. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. acs.orgnih.gov

Chiral Auxiliary-Mediated Approaches (e.g., Ellman's Sulfinamides)

One of the most reliable methods for asymmetric synthesis is the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and is subsequently removed. sigmaaldrich.com Ellman's auxiliary, enantiopure tert-butanesulfinamide, is a premier example and is widely used for the asymmetric synthesis of chiral amines. sigmaaldrich.comosi.lvyale.edu

The synthesis of a chiral analogue of this compound could be achieved using this methodology. The general approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine. sigmaaldrich.comharvard.edu This intermediate then undergoes a diastereoselective addition of an organometallic nucleophile. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face with high selectivity. harvard.edu Finally, the auxiliary is cleaved under mild acidic conditions to yield the desired chiral primary amine with high enantiomeric purity. sigmaaldrich.com This method is valued for its broad applicability, high diastereoselectivity, and the ease of removing the auxiliary. osi.lvacs.org

Asymmetric Catalysis in Indole Derivative Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. acs.orgnih.gov This field has been extensively applied to the synthesis of indole-based chiral heterocycles. acs.org

Organocatalysis , which uses small organic molecules as catalysts, has proven particularly effective. Chiral Brønsted acids, such as phosphoric acids, are capable of catalyzing reactions like the enantioselective reduction of 3H-indoles to produce optically active indolines. organic-chemistry.org In such a reaction, a chiral phosphoric acid can catalyze the transfer hydrogenation from a Hantzsch ester, achieving high yields and excellent enantioselectivities (e.g., up to 97% ee). organic-chemistry.org Organocatalytic strategies have also been developed for asymmetric cycloadditions, cyclizations, and dearomatization reactions to construct a wide array of complex chiral indole scaffolds. acs.orgnih.govresearchgate.net

Transition-metal catalysis, involving a metal center and a chiral ligand, is another cornerstone of asymmetric synthesis. These systems are used for various transformations, including asymmetric hydrogenations and C-C bond-forming reactions, to create stereocenters on indole derivatives with high enantiocontrol. organic-chemistry.org The application of these catalytic methods would be essential for the efficient and selective synthesis of chiral analogues of this compound.

Table 3: Asymmetric Catalytic Systems for Chiral Indole Synthesis

| Catalyst Type | Example Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | Chiral Phosphoric Acid (CPA) | Transfer hydrogenation of 3H-indoles, Cycloadditions | Metal-free, mild conditions, high enantioselectivity. | organic-chemistry.orgresearchgate.net |

| Organocatalyst | Squaramide-based catalysts | Michael additions, Friedel-Crafts alkylations | Activates substrates through hydrogen bonding, high stereocontrol. | acs.org |

| Transition Metal Catalyst | Palladium complex with chiral ligand | Asymmetric allylic alkylation, C-H activation | High turnover numbers, broad substrate scope. | organic-chemistry.org |

| Transition Metal Catalyst | Copper complex with chiral ligand (e.g., BOX) | Asymmetric Friedel-Crafts reactions | Catalyzes enantioselective C-C bond formation at the indole C3 position. | researchgate.net |

Spectroscopic and Analytical Characterization of 1 Methyl N Propan 2 Yl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons, allowing for the assembly of the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the indole (B1671886) ring, the N-methyl group, and the N-isopropyl group.

Key expected signals would include:

Aromatic Protons: Signals for the protons on the indole core (at positions 2, 3, 4, 6, and 7) would typically appear in the downfield region (approx. δ 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would be dictated by their position and coupling with neighboring protons.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the indole nitrogen (N-1) would be expected, likely in the range of δ 3.5-4.0 ppm.

Isopropyl Group Protons: This group would produce a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂, due to spin-spin coupling. The methine proton would likely appear around δ 3.5-4.5 ppm, while the methyl protons would be further upfield.

Amine Proton: A broad singlet for the N-H proton of the 5-amino group, the chemical shift of which can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Indole H-2/H-3 | ~6.5 - 7.2 | d, d | ~3.0 | 1H, 1H |

| Indole H-4, H-6, H-7 | ~6.8 - 7.6 | m | N/A | 3H |

| N1-CH₃ | ~3.7 | s | N/A | 3H |

| NH | Variable | br s | N/A | 1H |

| N-CH(CH₃)₂ | ~3.7 | septet | ~6.5 | 1H |

| N-CH(CH₃)₂ | ~1.2 | d | ~6.5 | 6H |

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal.

Expected signals would include:

Indole Ring Carbons: Eight distinct signals for the carbons of the bicyclic indole core, appearing in the aromatic region (approx. δ 100-140 ppm). The carbon attached to the nitrogen (C-5) would be significantly influenced by the amino group.

N-Methyl Carbon: A signal for the N-1 methyl carbon, typically in the range of δ 30-35 ppm.

Isopropyl Group Carbons: Two signals corresponding to the methine carbon (-CH) and the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Indole C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a | ~100 - 140 |

| N1-CH₃ | ~33 |

| N-CH(CH₃)₂ | ~48 |

| N-CH(CH₃)₂ | ~23 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the relationships between the protons on the indole ring and within the isopropyl group. uobasrah.edu.iqabdn.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of which proton is bonded to which carbon. uobasrah.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). lcms.cz This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₆N₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Exact Mass (Monoisotopic) | 188.1313 g/mol |

| M+H⁺ Ion (Calculated) | 189.1386 m/z |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺ or the protonated molecule, [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. chemguide.co.uk

For this compound, key fragmentation pathways would likely involve:

Alpha-Cleavage: The bond adjacent to the amine nitrogen is a likely point of cleavage. Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable iminium ion is a probable fragmentation. libretexts.org

Loss of Propene: Cleavage of the isopropyl group via loss of propene (C₃H₆, 42 Da) is another possible pathway.

Cleavage of the Indole Ring: Fragmentation of the indole core itself can also occur, though this often requires higher energy and can lead to complex patterns.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the N-isopropyl and N-methyl groups to the indole-5-amine core. chemguide.co.ukmiamioh.edu

Chromatographic Purity and Composition Assessment

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts of a synthesis. The purity of this compound is typically ascertained using high-resolution chromatographic techniques.

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A typical HPLC analysis for an N-alkylated aminoindole derivative would involve reverse-phase chromatography. The method's linearity, precision, and accuracy are validated according to established guidelines to ensure reliable quantification of purity. researchgate.net

A representative HPLC method for purity assessment of this compound is detailed below. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The retention time is a characteristic feature of the compound under these specific conditions, and the peak area corresponds to its concentration.

Interactive Data Table: Representative HPLC Parameters and Purity Data

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (Rt) | 6.8 minutes |

| Purity (by area %) | >99.5% |

UPLC-MS combines the high-resolution separation of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying trace-level impurities. The UPLC system allows for faster analysis and better resolution than traditional HPLC.

In a typical UPLC-MS analysis of this compound, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Interactive Data Table: Representative UPLC-MS Data

| Parameter | Value |

| Chromatography | UPLC with a C18 column |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Retention Time (Rt) | 2.5 minutes |

| Observed m/z | 203.1543 [M+H]⁺ |

| Expected m/z | 203.1548 (for C₁₂H₁₉N₂) |

| Key Fragments | m/z 160 (loss of isopropyl group), m/z 145 (loss of isopropylamine) |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthetic process. massbank.eu For the analysis of this compound itself, derivatization might be necessary to increase its volatility and thermal stability. The mass spectrum generated provides a molecular fingerprint, with a characteristic fragmentation pattern that aids in structural confirmation.

The mass spectrum would be expected to show a molecular ion peak (M⁺) and several fragment ions corresponding to the cleavage of the N-isopropyl bond and fragmentation of the indole ring.

Interactive Data Table: Representative GC-MS Data

| Parameter | Value |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization | Electron Ionization (EI) at 70 eV |

| Retention Time (Rt) | 12.3 minutes |

| Molecular Ion (M⁺) | m/z 202 |

| Major Fragments | m/z 187 (M-15, loss of CH₃), m/z 159 (M-43, loss of C₃H₇) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with bands corresponding to specific vibrational modes. The FT-IR spectrum of this compound would exhibit characteristic peaks for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the indole ring, and C-N stretching vibrations. Data for the closely related 1-methylindole (B147185) shows characteristic aromatic C-H and ring vibrations. nist.gov

Interactive Data Table: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch (methyl and isopropyl) |

| ~1610, ~1470 | Strong | Aromatic C=C Ring Stretch |

| ~1330 | Medium | C-N Stretch (aromatic amine) |

| ~1150 | Medium | C-N Stretch (aliphatic amine) |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the indole ring. A study on 1-methylindole provides a reference for the expected indole ring vibrations. researchgate.net

Interactive Data Table: Predicted FT-Raman Spectral Data

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| ~1615 | Strong | Aromatic C=C Ring Stretch |

| ~1550 | Strong | Indole Ring Vibration |

| ~1380 | Medium | CH₃ Deformation |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |

X-ray Crystallography for Solid-State Structure and Stereochemistry Confirmation

For a molecule like this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the planarity of the indole ring system, with the methyl group at the N1 position and the N-(propan-2-yl)amine substituent at the C5 position. The orientation of the isopropyl group and the conformation of the amine linker would also be precisely determined.

While a crystal structure for the title compound is not available, data from a related substituted indole, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, illustrates the type of information obtained. mdpi.com In this example, the analysis confirmed the connectivity of the fused ring system and revealed that the triazole and indole rings are twisted relative to each other. mdpi.com Such studies also detail intermolecular interactions, like hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Indole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Data obtained for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com |

Elemental Analysis (CHNS) for Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results are used to confirm the empirical formula of a synthesized compound, providing crucial evidence for its purity and stoichiometry. The experimentally determined percentages are compared against the calculated theoretical values based on the proposed molecular formula.

For this compound, the molecular formula is C₁₂H₁₈N₂. The theoretical elemental composition can be calculated from its molecular weight (188.28 g/mol ). An experimental analysis of a pure sample would be expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages. This technique is routinely used to characterize newly synthesized indole derivatives. asianpubs.orgresearchgate.net For instance, studies on other substituted indoles report the successful use of elemental analysis to confirm their proposed structures. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 76.55 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.64 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.88 |

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify volatile components such as residual solvents or water. A TGA thermogram of a stable, anhydrous compound like this compound would be expected to show a flat baseline until the onset of thermal decomposition. For example, a study on the thermal properties of indole showed a single-step thermal degradation pattern commencing at around 147°C. researchgate.net The thermal stability of substituted indoles can be influenced by their specific functional groups.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. nih.gov For a crystalline solid, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the substance and can be used as an indicator of purity. ul.ie For example, DSC analysis of various pharmaceutical compounds clearly shows distinct endothermic peaks at their respective melting points. azom.com

Table 3: Representative Thermal Analysis Data for Indole

| Analysis Type | Parameter | Observed Value |

| TGA | Onset of Decomposition | ~147 °C |

| TGA | Termination of Decomposition | ~185 °C |

| DTG | Tmax (Max. Decomposition Rate) | 163.37 °C |

| DSC | Endothermic Peak (Decomposition) | 174.12 °C |

| Data obtained for the parent compound, indole. researchgate.net |

Computational and Theoretical Investigations of 1 Methyl N Propan 2 Yl 1h Indol 5 Amine

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine as a ligand were identified. Therefore, information regarding its binding affinity, binding energy, or interactions with specific protein targets is not available.

Due to the absence of specific research data for This compound , it is not possible to provide the detailed article with data tables as requested.

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking is a primary method for predicting how a ligand like this compound might bind to a biological target and for estimating the strength of this interaction, or binding affinity. This process involves creating a three-dimensional model of the compound and fitting it into the binding site of a target protein. The 5-aminoindole (B14826) scaffold is a known pharmacophore used in the development of various therapeutic agents, including kinase inhibitors and receptor modulators. sigmaaldrich.comnih.gov

Potential biological targets for this compound would likely be identified by screening it against libraries of known protein structures. Based on its structural similarity to other indolealkylamines, likely targets could include serotonin (B10506) receptors, monoamine oxidase (MAO), or various kinases. researchgate.net The docking process would calculate the most stable binding poses (modes) and score them based on estimated binding free energy (affinity). A lower binding energy typically indicates a more stable and potentially more potent interaction.

Illustrative Example of Predicted Binding Affinities The following table represents hypothetical, yet plausible, docking scores for this compound against a selection of potential biological targets.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

|---|---|---|

| Serotonin 5-HT2A Receptor | -9.2 | Agonist/Antagonist |

| Monoamine Oxidase A (MAO-A) | -8.5 | Inhibitor |

| p38 Mitogen-Activated Protein Kinase | -7.8 | Inhibitor |

| Glycogen Synthase Kinase 3 (GSK-3) | -7.5 | Inhibitor |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

Once a binding pose is predicted, the specific intermolecular forces that stabilize the ligand-protein complex are analyzed. These forces are crucial for binding affinity and selectivity. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The secondary amine (-NH-) group on the propan-2-yl substituent and the nitrogen within the indole (B1671886) ring can act as hydrogen bond donors or acceptors. The amino group at the 5-position is a primary hydrogen bond donor. These groups would be expected to form hydrogen bonds with polar amino acid residues like serine, threonine, or aspartate in a protein's active site.

Van der Waals Forces: These are non-specific attractions that occur between all atoms that are close to each other. researchgate.net The aromatic indole ring and the aliphatic isopropyl group would contribute significantly to the binding through van der Waals interactions with nonpolar residues in the binding pocket. The flat indole ring can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Analysis of these interactions helps in understanding the structural basis of binding and can guide the rational design of more potent and selective derivatives.

Table of Predicted Intermolecular Interactions This table illustrates the types of intermolecular interactions that could be identified for this compound when docked into a hypothetical kinase active site.

| Functional Group of Compound | Type of Interaction | Interacting Amino Acid Residue (Example) |

|---|---|---|

| 5-Amino Group (-NH2) | Hydrogen Bond (Donor) | Aspartic Acid (ASP) |

| Indole Ring | π-π Stacking | Phenylalanine (PHE) |

| N-propan-2-yl Group | Van der Waals / Hydrophobic | Leucine (LEU), Valine (VAL) |

| Indole NH | Hydrogen Bond (Donor) | Glutamate (GLU) |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.com For this compound, an MD simulation would reveal its conformational flexibility—how its shape changes in different environments (e.g., in water or bound to a protein). Key parameters like the rotation around the bond connecting the isopropyl group to the amine would be analyzed.

When simulating the compound within a protein's binding site, MD can assess the stability of the predicted binding pose. semanticscholar.orgplos.org By tracking the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time, researchers can determine if the compound remains stably bound or if it is expelled from the binding pocket. mdpi.com These simulations offer a more realistic view of the binding event than static docking models. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling uses computational models to predict a compound's pharmacokinetic properties. nih.govmdpi.com This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like characteristics. researchgate.net

For this compound, various parameters would be calculated based on its chemical structure. These include properties like molecular weight, lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These fundamental properties are used by more complex models to predict higher-level ADME characteristics.

Predicted Physicochemical and ADME Properties This table shows a typical output from an in silico ADME prediction tool for a compound with the structure of this compound.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 202.29 g/mol | Favorable for oral bioavailability (typically <500) |

| logP (Lipophilicity) | 2.95 | Good balance for permeability and solubility |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Polar Surface Area (TPSA) | 41.5 Ų | Likely good membrane permeability (typically <90 Ų) mdpi.com |

| Human Intestinal Absorption | >90% | High probability of being well-absorbed from the gut |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions acs.org |

Computational models can predict the most likely sites on a molecule where metabolic enzymes, primarily the Cytochrome P450 (CYP) family, will act. acs.org For this compound, the likely metabolic pathways would involve:

N-dealkylation: The removal of the isopropyl group from the amine or the methyl group from the indole nitrogen. Oxidative N-dealkylation is a common metabolic pathway for similar compounds. acs.org

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic indole ring, likely at positions C4, C6, or C7, which are susceptible to electrophilic attack.

Oxidation: The indole ring itself can be subject to oxidation.

Predicting these pathways helps anticipate the formation of active or inactive metabolites and potential drug-drug interactions if the compound inhibits or induces CYP enzymes. researchgate.netacs.org

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.gov In silico models predict BBB permeability based on a combination of physicochemical properties. nih.gov Key factors include:

Lipophilicity (logP): Moderately lipophilic compounds tend to cross the BBB more effectively.

Molecular Size: Smaller molecules (generally under 400-500 Da) show better permeability. dovepress.com

Polar Surface Area (TPSA): A lower TPSA is associated with better BBB penetration. mdpi.com

Hydrogen Bonds: A low number of hydrogen bond donors and acceptors is favorable.

Based on its predicted properties (MW ≈ 202, logP ≈ 2.95, TPSA ≈ 41.5 Ų), this compound is likely to have good BBB permeability, making it a potential candidate for CNS-acting agents. The models often provide a quantitative prediction, such as a logBB (logarithm of the brain-to-blood concentration ratio), where a value > 0.3 is typically considered a high probability of crossing the BBB. nih.gov

Pharmacological Profile and Biological Activities of 1 Methyl N Propan 2 Yl 1h Indol 5 Amine

General Spectrum of Indole (B1671886) Derivative Bioactivities

The indole nucleus is a cornerstone in drug discovery, forming the structural basis for numerous natural products, alkaloids, and synthetic drugs. This versatility stems from the indole ring's ability to mimic peptide structures and bind to various enzymes and receptors, leading to a broad range of pharmacological effects. researchgate.net

Indole derivatives have demonstrated significant therapeutic potential across multiple domains:

Anticancer Activity: Many indole-based compounds exhibit potent antiproliferative and pro-apoptotic effects against various cancer cell lines. mdpi.com Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, disruption of DNA topoisomerases, and modulation of key signaling proteins like histone deacetylases (HDAC) and protein kinases. documentsdelivered.comnih.gov

Antimicrobial Efficacy: The indole scaffold is a recurring motif in compounds with antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov These derivatives can disrupt microbial membranes, inhibit biofilm formation, and interfere with essential cellular processes in pathogens. nih.gov

Enzyme Inhibition: Indole derivatives are known to inhibit a variety of enzymes critical to physiological and pathological processes, including monoamine oxidase (MAO), cholinesterases, and carbonic anhydrases. documentsdelivered.comnih.govmdpi.com

Neurological and Inflammatory Modulation: The structural similarity of indole to neurotransmitters like serotonin (B10506) has led to the development of numerous neurologically active agents. Furthermore, compounds like indomethacin (B1671933) highlight the anti-inflammatory potential of this scaffold. researchgate.net

In Vitro Biological Activity Assessments

In vitro assays are fundamental for elucidating the pharmacological profile of new chemical entities. Based on the activities of structurally similar compounds, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine could be expected to show activity in the following assays.

Receptor Binding Studies (e.g., Serotonin Receptors, G-Protein Coupled Receptors)

The indoleamine structure is a classic pharmacophore for serotonin (5-HT) receptors, a major class of G-Protein Coupled Receptors (GPCRs). Modifications to the indole nitrogen (N1 position) and the amine side chain significantly influence binding affinity and selectivity.

For instance, studies on N1-alkyl-substituted tryptamine (B22526) derivatives have shown that such modifications can modulate affinity for 5-HT receptor subtypes. A study on N1-alkylated α-methyltryptamines demonstrated that an N1-n-propyl group could significantly enhance selectivity for the 5-HT2 receptor. The compound N1-n-propyl-5-methoxy-α-methyltryptamine was found to be highly selective for the 5-HT2 receptor over other 5-HT subtypes. nih.gov This suggests that the N1-methyl group in this compound likely influences its receptor binding profile.

Interactive Data Table: Receptor Binding Affinity of a Related Indole Derivative Binding affinities (Ki, nM) of N1-n-propyl-5-methoxy-alpha-methyltryptamine at various serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT2 | 12 |

| 5-HT1A | 7100 |

| 5-HT1B | 5000 |

| 5-HT1C | 120 |

Enzyme Inhibition Assays (e.g., Monoamine Oxidase, Cholinesterase, Carbonic Anhydrase)

Monoamine Oxidase (MAO) Inhibition: Indole derivatives are recognized as potent inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. nih.govnih.gov A study of various indole derivatives found that certain pyrrolo[3,4-f]indole-5,7-diones were potent inhibitors of both MAO-A and MAO-B, with IC50 values in the sub-micromolar range. documentsdelivered.comnih.gov For example, one derivative exhibited an IC50 of 0.250 µM for MAO-A, while another showed an IC50 of 0.581 µM for MAO-B. documentsdelivered.comnih.gov The most potent MAO-B inhibitor identified in a separate study of indole and benzofuran (B130515) derivatives was 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, which had a Ki value of 0.03 µM and was 99-fold more selective for the B isoform. nih.gov

Cholinesterase Inhibition: Indole-based structures have been explored as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.govnih.gov By modifying the indole core to mimic the structure of the known AChE inhibitor donepezil, researchers have synthesized potent new inhibitors. One such compound, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione, was found to be a highly effective AChE inhibitor. nih.gov

Carbonic Anhydrase (CA) Inhibition: The indole scaffold has also been successfully incorporated into inhibitors of carbonic anhydrases, which are therapeutic targets for glaucoma, cancer, and other conditions. mdpi.com A series of novel indole-based benzenesulfonamides demonstrated potent and selective inhibition of the hCA II isoform. The most active compound, 2a, showed an inhibitory constant (Ki) of 5.9 nM against hCA II, with significant selectivity over other isoforms. mdpi.com

Cell-Based Assays for Mechanistic Investigations

Antiproliferative Activity and Apoptosis Induction in Cancer Cell Lines

The anticancer potential of indole derivatives is well-documented. Their ability to induce cell cycle arrest and apoptosis makes them promising candidates for oncology research.

A study on 3-methyl-2-phenyl-1H-indoles revealed significant antiproliferative effects against several human tumor cell lines. acs.org The substitution pattern on the indole and phenyl rings was crucial for activity. For instance, compound 32 (a 3-phenoxypropyl derivative) showed potent activity against HeLa, A2780, and MSTO-211H cell lines. acs.org Another study found that an N-methyl substitution on the indole ring of certain derivatives could enhance antiproliferative activity by approximately 60-fold. nih.gov Indole derivatives have also been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases. mdpi.com For example, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives were found to significantly elevate levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax in pancreatic cancer cells. tandfonline.com

Interactive Data Table: Antiproliferative Activity of a Related Indole Derivative (Compound 32) Growth inhibition (GI50, µM) of a 3-methyl-2-phenyl-1H-indole derivative against various cancer cell lines.

| Cell Line | GI50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 7.9 |

| A2780 (Ovarian Cancer) | 2.3 |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

Antibacterial and Antifungal Activity: Indole derivatives substituted with heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of antimicrobial activity. nih.gov In one study, these compounds showed significant efficacy against Staphylococcus aureus, MRSA, E. coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov The same compounds also exhibited excellent antifungal activity against Candida krusei. nih.gov Another series of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles also showed potent antifungal properties, with one derivative displaying a MIC of 15.62 µg/mL against Aspergillus fumigatus. nih.gov

Interactive Data Table: Antimicrobial Spectrum of Indole-Triazole/Thiadiazole Derivatives Minimum Inhibitory Concentration (MIC, µg/mL) range for a series of indole derivatives against various microbes.

| Microorganism | MIC Range (µg/mL) |

|---|---|

| S. aureus | 3.125 - 50 |

| MRSA | 3.125 - 50 |

| E. coli | 3.125 - 50 |

| B. subtilis | 3.125 - 50 |

| C. albicans | 3.125 - 50 |

Antitubercular Activity: The indole framework is a key component in the development of new agents against Mycobacterium tuberculosis (MTB). Indole-2-carboxamides, in particular, have emerged as exceptionally potent inhibitors of the MmpL3 protein, which is essential for the mycobacterial cell wall synthesis. One such compound, 26 , demonstrated an outstanding MIC of 0.012 µM against drug-sensitive MTB strains and was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound This compound corresponding to the detailed pharmacological profile and biological activities requested in the outline.

The search for information on this specific molecule yielded no results for the following topics:

Anti-inflammatory Response Pathways: No studies were found that investigate the effect of this compound on inflammatory pathways.

Antiviral Activity (e.g., Anti-HIV): There is no available data on the antiviral or anti-HIV activity of this specific compound.

Nucleic Acid Interaction Studies (e.g., G-quadruplex DNA Binding): Research on the interaction of this compound with nucleic acids, including G-quadruplex DNA, has not been published.

Tubulin Polymerization Inhibition Assays: No assays have been reported that evaluate the effect of this compound on tubulin polymerization.

Identification of Molecular Targets and Underlying Pathways:

Receptor Tyrosine Kinase (e.g., ROR1) Inhibition: There is no literature detailing the inhibition of ROR1 or other receptor tyrosine kinases by this compound.

DNA/RNA Interaction Mechanisms: The mechanisms of interaction between this compound and DNA or RNA have not been described.

While research exists for the broader class of indole derivatives in these therapeutic areas, the strict requirement to focus solely on This compound prevents the inclusion of that information. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular molecule.

Identification of Molecular Targets and Underlying Pathways

Neurotransmitter Transporter Modulation (e.g., Norepinephrine (B1679862), Serotonin)

Currently, there is a notable lack of specific research data in publicly accessible scientific literature detailing the modulatory effects of this compound on neurotransmitter transporters such as those for norepinephrine (NET) and serotonin (SERT). Comprehensive searches of pharmacological databases and peer-reviewed journals did not yield studies that have investigated the binding affinity, inhibition constants (Ki), or 50% inhibitory concentrations (IC50) of this specific compound in relation to these transporters.

The modulation of neurotransmitter transporters is a critical aspect of the pharmacological profile of many psychoactive compounds. Monoamine transporters, including NET and SERT, are responsible for the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, a mechanism of action for many antidepressant and anxiolytic medications.

While the indole nucleus is a common scaffold in a variety of neuropharmacologically active molecules, the specific effects of the 1-methyl and N-(propan-2-yl) substitutions at the 5-amino position on transporter activity have not been elucidated for this particular compound. Without experimental data, any discussion of its potential activity would be purely speculative and fall outside the scope of this evidence-based article.

Further research, including in vitro binding assays and functional uptake inhibition studies, is required to determine whether this compound interacts with and modulates the function of norepinephrine, serotonin, or other neurotransmitter transporters.

Data Table: Modulation of Neurotransmitter Transporters by this compound

| Transporter | Binding Affinity (Ki) | IC50 | % Inhibition at specified concentration | Source |

| Norepinephrine Transporter (NET) | No data available | No data available | No data available | |

| Serotonin Transporter (SERT) | No data available | No data available | No data available |

Structure Activity Relationship Sar Studies of 1 Methyl N Propan 2 Yl 1h Indol 5 Amine and Analogues

Impact of Substituents on the Indole (B1671886) Ring System (N1-methyl and C5-amine)

The substituents on the indole core, specifically the methyl group at the N1 position and the amine group at the C5 position, are pivotal for molecular interactions and subsequent biological effects.

The nitrogen atom of the indole ring can be a crucial hydrogen bond donor in interactions with biological targets. nih.gov Methylation at the N1 position, as seen in 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, removes this hydrogen bond donor capability. In some contexts, this can lead to a significant loss of activity if a hydrogen bond with a target protein is essential. nih.gov Conversely, N-substituted indole derivatives can exhibit enhanced or entirely different pharmacological profiles, such as anti-inflammatory, antimicrobial, and antipsychotic effects. nih.govrsc.org For instance, N-benzyl substitution on certain indole hybrids has been shown to increase their inhibitory potential against enzymes like tyrosinase. rsc.org The presence of the N1-methyl group can also improve metabolic stability and modulate the electronic properties of the indole ring system.

The C5-amine group is another critical determinant of activity. The position and nature of substituents on the indole's benzene (B151609) ring significantly influence biological outcomes. nih.gov The C5 position is a common site for modification in the development of various therapeutic agents. For example, studies on related indoline (B122111) derivatives have identified C5-substituted compounds as promising for interacting with specific receptor proteins. mdpi.com The amino group at this position can act as a hydrogen bond donor or acceptor and serves as a key anchoring point for receptor binding. Furthermore, it provides a site for further chemical modification to explore different side chains and functionalities, thereby tuning the compound's pharmacological profile. d-nb.info In the context of certain kinase inhibitors, the C5-substituent is vital for achieving high potency.

| Modification | Position | Impact on Activity | Rationale |

| Methylation | N1 | Can decrease activity if H-bond is critical; can increase metabolic stability. | Removes H-bond donor capability of indole nitrogen. nih.gov |

| Amine Group | C5 | Generally crucial for activity; acts as a key binding point. | Serves as H-bond donor/acceptor and attachment point for further modification. mdpi.comd-nb.info |

| Substitution | C5 | Modifications can fine-tune potency and selectivity. | Allows for exploration of interactions with specific pockets in a target receptor or enzyme. |

Role of the N-(propan-2-yl) Moiety on Biological Activity and Selectivity

The N-(propan-2-yl), or isopropyl, group attached to the C5-amine plays a significant role in defining the compound's interaction with its biological targets. The size, shape, and lipophilicity of this alkyl substituent are key factors in determining binding affinity and selectivity.

The branched nature of the isopropyl group provides steric bulk compared to a linear propyl group, which can lead to more specific interactions within a binding pocket. This steric hindrance can enhance selectivity for a particular receptor subtype by preventing binding to other, more sterically restricted sites. In SAR studies of other bioactive molecules, the replacement of smaller alkyl groups with an isopropyl moiety has been shown to optimize potency and improve metabolic stability. The lipophilic character of the isopropyl group can also enhance membrane permeability, a crucial factor for bioavailability.

In a series of N-piperidinyl indole analogues, for example, the nature of the N-alkyl substituent was found to be a key determinant of agonist activity at opioid receptors. nih.gov While not a direct analogue, this highlights the general principle that modifications to N-alkyl groups can dramatically alter pharmacological outcomes. The choice of an isopropyl group often represents a balance between increasing lipophilicity to enhance binding and maintaining sufficient aqueous solubility.

| Moiety Feature | Impact on Bioactivity | Rationale |

| Steric Bulk | Enhances selectivity. | The branched structure can favor binding to specific receptor pockets while preventing binding to others. |

| Lipophilicity | Can increase binding affinity and membrane permeability. | Improves hydrophobic interactions with the target and facilitates passage across biological membranes. |

| Metabolic Stability | May improve stability. | Can hinder enzymatic degradation compared to smaller, linear alkyl groups. |

Rational Design and Optimization Strategies for Enhanced Activity and Specificity

Rational drug design for analogues of this compound involves targeted modifications to improve potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and modification of the N-alkyl side chain.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. cambridgemedchemconsulting.com

The C5-amine group can also be replaced with other functionalities. Bioisosteres for an amine group can include a hydroxyl group, a small alkyl group, or a fluorine atom, depending on the specific interactions required. cambridgemedchemconsulting.com Amide bonds, often prone to hydrolysis, can be replaced with more stable bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) to enhance metabolic stability. nih.govdrughunter.com

Systematic modification of the N-alkyl side chain is a fundamental optimization strategy. This involves altering the length, branching, and incorporation of cyclic structures to probe the topology of the target's binding site.

Side Chain Length: Elongating or shortening the alkyl chain from the isopropyl group (e.g., to ethyl, propyl, or butyl) can affect the positioning of the core molecule within the binding pocket. Studies on related N-(4-pyridinyl)-1H-indol-1-amines showed that varying the N-alkyl substituent from methyl to hexyl significantly impacted cholinomimetic and adrenergic activities. nih.gov

Branching: Comparing the isopropyl group to its linear isomer, n-propyl, or to the more branched tert-butyl group, can reveal the steric tolerance of the binding site.

Cyclization: Incorporating the nitrogen and its alkyl substituent into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the side chain. This reduction in conformational flexibility can lead to a more favorable binding entropy and thus higher affinity, as well as improved selectivity.

Correlation of Structural Features with Specific Pharmacological Effects

The specific arrangement of functional groups in this compound and its analogues can be correlated with a range of pharmacological effects, largely dependent on the target class. The indole scaffold is a privileged structure known to interact with numerous biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. researchgate.netnih.gov

Serotonergic Activity: The indole core is structurally similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). Consequently, many indole derivatives, particularly those with an amine-containing side chain at C3 or C5, exhibit activity at serotonin (5-HT) receptors. The specific substitution pattern determines the affinity and functional activity (agonist, antagonist, or partial agonist) at different 5-HT receptor subtypes. For instance, N-aryl-N'-indolyl-ethyl-piperazine derivatives have shown high affinity for 5-HT1A and 5-HT2A receptors.

Enzyme Inhibition: The indole scaffold is present in inhibitors of various enzymes. For example, indole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy. acs.org The design of these inhibitors often involves modifying substituents on the indole ring to optimize binding to the enzyme's active site. acs.org Other indole-based molecules have been developed as inhibitors of kinases, monoamine oxidase, and other enzymes. nih.gov

The combination of the N1-methyl group, the C5-N-(propan-2-yl)amine, and the indole nucleus creates a specific pharmacophore that can be systematically modified to target these diverse biological systems with enhanced potency and selectivity.

Metabolic Fate and Biotransformation of 1 Methyl N Propan 2 Yl 1h Indol 5 Amine

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. mdpi.com These studies typically utilize subcellular fractions of the liver, such as human liver microsomes (HLM), which are rich in drug-metabolizing enzymes. mdpi.com

Human Liver Microsomes (HLM) Assays

While specific HLM assay data for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is not publicly documented, the general procedure involves incubating the compound with HLMs in the presence of necessary cofactors like NADPH. nih.gov The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. For indole-containing compounds, metabolic stability can vary significantly based on the nature and position of substituents on the indole (B1671886) ring and the N-alkyl groups.

Identification and Characterization of Phase I Metabolites (e.g., Oxidative N-dealkylation, Hydroxylation)

Phase I metabolism introduces or exposes functional groups on a substrate, typically through oxidation, reduction, or hydrolysis. ijpcbs.comnih.govwikipedia.org For this compound, several Phase I metabolic pathways are plausible based on studies of analogous compounds.

Oxidative N-dealkylation is a common metabolic route for compounds with N-alkyl groups. nih.govmdpi.com This process would involve the removal of either the N-methyl or the N-isopropyl group. N-deisopropylation of a structurally similar compound, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), has been identified as a metabolic pathway, leading to the formation of the corresponding secondary amine. nih.gov A similar N-dealkylation is observed in the metabolism of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), resulting in 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT). nih.gov

Hydroxylation is another key Phase I reaction, where a hydroxyl group is added to the molecule, often on the indole ring. hyphadiscovery.com For indole derivatives, hydroxylation can occur at various positions, with the 5- and 6-positions being common sites. hyphadiscovery.com In the case of 5-MeO-MiPT, hydroxylation of the parent compound has been observed. nih.gov Another potential hydroxylation site is the isopropyl group.

N-oxidation can also occur, particularly at the tertiary amine, leading to the formation of an N-oxide metabolite. mdpi.com This has been identified as a metabolic pathway for 5-MeO-MiPT. nih.gov

A summary of potential Phase I metabolites of this compound, extrapolated from studies of structurally similar compounds, is presented in the table below.

| Metabolic Pathway | Potential Metabolite Name | Description |

| N-Deisopropylation | 1-Methyl-1H-indol-5-amine | Removal of the N-isopropyl group |

| N-Demethylation | N-(propan-2-yl)-1H-indol-5-amine | Removal of the N-methyl group |

| Hydroxylation | Hydroxy-1-methyl-N-(propan-2-yl)-1H-indol-5-amine | Addition of a hydroxyl group to the indole ring (e.g., at the 4-, 6-, or 7-position) |

| N-Oxidation | This compound-N-oxide | Addition of an oxygen atom to the tertiary amine nitrogen |